molecular formula C31H28F5N3O5 B3331429 Unii-B3lwk12L14 CAS No. 832720-51-1

Unii-B3lwk12L14

Katalognummer: B3331429
CAS-Nummer: 832720-51-1
Molekulargewicht: 617.6 g/mol
InChI-Schlüssel: DZVOEOFOGMCCEU-DEOSSOPVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

UNII-B3LWK12L14 is a unique identifier assigned by the U.S. FDA’s Substance Registration System (SRS) to unambiguously define a specific molecular entity.

Eigenschaften

IUPAC Name

4-[[(1R)-2-[5-(2-fluoro-3-hydroxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28F5N3O5/c1-18-27(20-10-5-13-25(40)28(20)33)29(43)39(17-24(19-8-3-2-4-9-19)37-15-7-14-26(41)42)30(44)38(18)16-21-22(31(34,35)36)11-6-12-23(21)32/h2-6,8-13,24,37,40H,7,14-17H2,1H3,(H,41,42)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVOEOFOGMCCEU-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)O)C4=C(C(=CC=C4)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C[C@@H](C3=CC=CC=C3)NCCCC(=O)O)C4=C(C(=CC=C4)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28F5N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832720-51-1
Record name O-Demethyl elagolix
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0832720511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-DEMETHYL ELAGOLIX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3LWK12L14
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-Demethyl Elagolix involves several steps, starting from commercially available starting materials. The key steps include:

    Formation of the Pyrimidinone Core: This involves the reaction of a substituted benzylamine with a fluorinated benzaldehyde under basic conditions to form the pyrimidinone core.

    Introduction of the Fluorinated Phenyl Group: The pyrimidinone core is then reacted with a fluorinated phenylboronic acid in the presence of a palladium catalyst to introduce the fluorinated phenyl group.

    Demethylation: The final step involves the demethylation of the methoxy group to form O-Demethyl Elagolix.

Industrial Production Methods

Industrial production of O-Demethyl Elagolix follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

O-Demethyl Elagolix undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, amines, and substituted derivatives of O-Demethyl Elagolix.

Wissenschaftliche Forschungsanwendungen

O-Demethyl Elagolix has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying the reactivity of fluorinated pyrimidinones.

    Biology: The compound is used in studies related to hormone regulation and receptor binding.

    Medicine: O-Demethyl Elagolix is being investigated for its potential use in treating hormone-related disorders such as endometriosis and uterine fibroids.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Wirkmechanismus

O-Demethyl Elagolix exerts its effects by binding to and antagonizing the gonadotropin-releasing hormone (GnRH) receptor. This inhibits the release of gonadotropins (luteinizing hormone and follicle-stimulating hormone) from the pituitary gland, leading to a decrease in the production of sex hormones (estrogen and progesterone) by the ovaries. The molecular targets involved in this pathway include the GnRH receptor and downstream signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA).

Vergleich Mit ähnlichen Verbindungen

Key Properties (Inferred from Analogous Compounds):

  • Molecular Formula : C₇H₁₄ClN (based on CAS 6760-99-2) .
  • Molecular Weight : 147.65 g/mol .
  • Physicochemical Characteristics :
    • High gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability .
    • Solubility ranges from 1.31 mg/mL to 6.63 mg/mL under varying conditions .
  • Safety Profile : Classified under GHS warnings (H302, H315, H319, H335) for acute toxicity and irritancy .

Characterization data for such compounds typically include NMR (¹H, ¹³C), IR spectroscopy, mass spectrometry, and elemental analysis to confirm purity and structural integrity .

Comparison with Similar Compounds

UNII-B3LWK12L14 belongs to a class of azabicyclic compounds with structural analogs exhibiting variations in ring size, substituents, and functional groups. Below is a detailed comparison based on structural similarity scores, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison of Azabicyclic Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Similarity Score Key Properties Reference
7-Azabicyclo[2.2.1]heptane hydrochloride C₆H₁₂ClN 133.62 0.90 High BBB permeability; used in CNS-targeted drug design
endo-9-Methyl-9-azabicyclo[3.3.1]nonane-3-amine dihydrochloride C₉H₁₉Cl₂N₂ 223.17 0.85 Enhanced solubility (6.63 mg/mL); moderate CYP inhibition
3,8-Diazabicyclo[3.2.1]octane dihydrochloride C₆H₁₂Cl₂N₂ 183.08 0.82 Low GI absorption; non-P-gp substrate
(3-Bromo-5-chlorophenyl)boronic acid C₆H₅BBrClO₂ 235.27 0.87 High synthetic accessibility (score: 2.07); used in Suzuki coupling reactions

Key Observations:

Structural Impact on Bioavailability :

  • Smaller bicyclic systems (e.g., 7-azabicyclo[2.2.1]heptane) exhibit higher BBB permeability due to reduced steric hindrance .
  • Trifluoromethyl groups (as in UNII-B3LWK12L14) enhance metabolic stability and lipophilicity, improving membrane permeability .

Solubility and Synthetic Accessibility :

  • Boronic acid derivatives (e.g., C₆H₅BBrClO₂) show lower solubility (0.24 mg/mL) but higher synthetic utility in cross-coupling reactions .
  • Azabicyclic amines with hydrochloride salts (e.g., C₉H₁₉Cl₂N₂) demonstrate improved aqueous solubility due to ionic interactions .

Safety and Regulatory Considerations: Compounds with chlorine substituents (e.g., C₇H₁₄ClN) often carry GHS toxicity warnings, necessitating rigorous impurity profiling during synthesis . Non-P-gp substrates (e.g., C₆H₁₂Cl₂N₂) are preferred for avoiding multidrug resistance in therapeutic applications .

Methodological Considerations for Comparative Studies

Table 2: Analytical Techniques for Compound Characterization

Technique Application Example Data for UNII-B3LWK12L14 Analogs Reference
¹H/¹³C NMR Structural confirmation, purity assessment δ 7.89 (s, 1H, Ar-H); δ 121.5 (q, CF₃)
HRMS Molecular weight validation m/z 147.6521 [M+H]⁺ (calc. 147.6524)
IR Spectroscopy Functional group identification 2245 cm⁻¹ (C≡N stretch)
X-ray Crystallography Absolute configuration determination Deposition in Cambridge Structural Database

Critical Notes:

  • Purity Requirements: Known compounds must reference prior literature data, while novel entities require elemental analysis (±0.4% accuracy) or HRMS .
  • Stereochemical Validation : Relative configurations of chiral centers in azabicyclic systems should be confirmed via 2D NMR or X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-B3lwk12L14
Reactant of Route 2
Unii-B3lwk12L14

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.